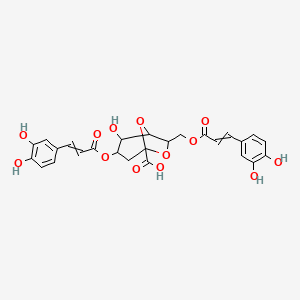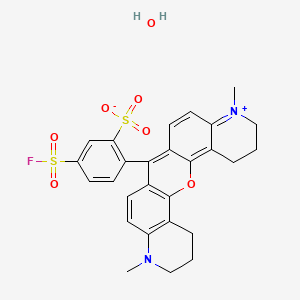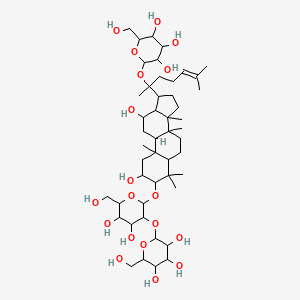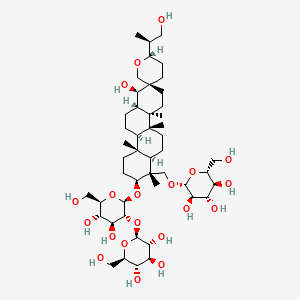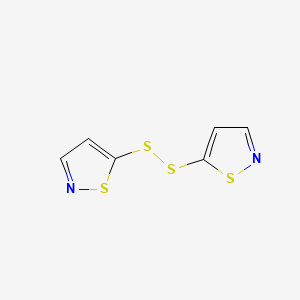
NU 9056
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NU 9056 is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings connected by a disulfide bond. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
NU 9056 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
Target of Action
NU 9056, also known as “1,2-bis(isothiazol-5-yl)disulfane” or “5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole”, is a potent and selective inhibitor of KAT5 (Tip60) histone acetyltransferase . KAT5 plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including DNA repair, cell proliferation, and apoptosis .
Mode of Action
This compound interacts with its target, KAT5, inhibiting its activity . This inhibition leads to a decrease in protein acetylation, which is a key process in gene expression regulation . By inhibiting KAT5, this compound can affect the expression of various genes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of KAT5 by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process involved in cancer progression and metastasis . It also blocks the DNA damage response, which is crucial for maintaining genomic stability .
Result of Action
This compound has been shown to induce apoptosis (programmed cell death) in prostate cancer cells . It also inhibits cell proliferation and induces G2/M phase arrest . Furthermore, this compound has been found to alleviate lipopolysaccharide (LPS)-induced cognitive impairment, anxiety, and depression in experimental mice .
生化学分析
Biochemical Properties
NU 9056 selectively inhibits KAT5 (Tip60) histone acetyltransferase, with IC50 values less than 2 µM . It shows more than 16-fold selectivity for Tip60 over other histone acetyltransferases such as PCAF, p300, and GCN5 . This compound inhibits protein acetylation in prostate cancer cell lines and blocks the DNA damage response .
Cellular Effects
This compound has been shown to decrease the proliferation of LNCaP cells, a prostate cancer cell line . It induces apoptosis via caspase activation . In addition, this compound treatment results in decreased levels of acetylated histone H4K16, H3K14, and H4K8, targets for Tip60-mediated acetylation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of KAT5 (Tip60) histone acetyltransferase . This inhibition leads to decreased levels of acetylated histones, which are targets for Tip60-mediated acetylation . The decrease in histone acetylation disrupts the DNA damage response and induces apoptosis in prostate cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to induce apoptosis in prostate cancer cells in a time-dependent manner .
Metabolic Pathways
As an inhibitor of KAT5 (Tip60) histone acetyltransferase, it likely interacts with enzymes involved in histone acetylation .
Subcellular Localization
As an inhibitor of KAT5 (Tip60) histone acetyltransferase, it likely localizes to the nucleus where histone acetylation occurs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NU 9056 typically involves the formation of the thiazole ring followed by the introduction of the disulfide linkage. One common method involves the reaction of thioamides with α-haloketones to form the thiazole ring. The disulfide bond can be introduced through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
NU 9056 can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Thiadiazole: Another sulfur-containing heterocycle with similar biological activities.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its antimicrobial properties.
Thiazolidine: A saturated derivative of thiazole with different biological activities.
Uniqueness
NU 9056 is unique due to its disulfide linkage, which imparts distinct redox properties. This feature allows it to participate in redox reactions that can modulate biological activity, making it a valuable compound in medicinal chemistry and other fields.
特性
IUPAC Name |
5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRAMCAHIWHWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)SSC2=CC=NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is NU9056 and what is its primary mechanism of action?
A1: NU9056 (1,2-bis(isothiazol-5-yl)disulfane) is a small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. [] KAT5 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. [] By inhibiting KAT5, NU9056 disrupts these cellular processes and affects the expression of downstream target genes, ultimately leading to a range of effects depending on the cell type and context.
Q2: What specific cancers have been studied in relation to NU9056 and KAT5 inhibition?
A2: Preclinical research has investigated the potential of NU9056 in various cancer models. Studies show promising results in anaplastic thyroid carcinoma (ATC) [], extranodal NK/T cell lymphoma (ENKTL) [], esophageal cancer [], and prostate cancer. [] In these cancers, KAT5 is often overexpressed and associated with aggressive tumor behavior and poor prognosis. [, ]
Q3: How does NU9056 affect the growth and survival of cancer cells?
A3: NU9056 has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , ] It accomplishes this by interfering with key signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT). [, ] For instance, in ATC cells, NU9056 downregulates miR-202 expression by shortening the half-life of its transcription factor c-Myc, leading to the suppression of tumor growth and invasion. [] In ENKTL cells, NU9056 induces cell cycle arrest, promotes apoptosis, and inhibits the JAK2/STAT3 signaling pathway, ultimately leading to reduced cell viability. []
Q4: Beyond cancer, what other therapeutic applications have been explored for NU9056?
A4: Research indicates potential therapeutic benefits of NU9056 in other areas like inflammatory diseases and parasitic infections. Studies in a murine model of allergic conjunctivitis (AC) demonstrated that NU9056 could alleviate ocular inflammation by inhibiting the PI3K/AKT pathway. [] Furthermore, NU9056 effectively inhibited the growth and survival of the malaria parasite Plasmodium falciparum by targeting its histone acetyltransferase protein, PfMYST. []
Q5: Does NU9056 impact the inflammatory response?
A5: Yes, NU9056 has shown promising anti-inflammatory effects. For example, in LPS-treated mice (a model for sepsis-associated encephalopathy), NU9056 treatment improved survival rates and alleviated cognitive impairment, anxiety, and depression. [] These beneficial effects were linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [, ] NU9056 also showed a protective effect in a murine model of allergic conjunctivitis, reducing inflammation and eosinophilic infiltration by inhibiting the PI3K/AKT pathway. []
Q6: Has NU9056 been investigated in the context of viral infections?
A6: Yes, a study investigated the impact of NU9056 on Kaposi's sarcoma-associated herpesvirus (KSHV). [] The research demonstrated that NU9056 could inhibit both lytic and latent gene expression of KSHV and reduce the viability of KSHV-infected B lymphoma cells. [] These findings suggest NU9056's potential as an antiviral agent against KSHV infection and its associated malignancies.
Q7: What is the role of KAT5 in muscle cell differentiation, and how does NU9056 affect this process?
A7: Research suggests that KAT5 plays a critical role in regulating the differentiation of muscle stem cells. [] A study demonstrated that inhibiting KAT5 with NU9056 could rescue the impaired differentiation observed in emerin-null myogenic progenitors, a model for Emery-Dreifuss muscular dystrophy. [] These findings highlight the potential of KAT5 inhibition as a therapeutic strategy for muscle wasting diseases.
Q8: How does NU9056 affect memory consolidation in mice?
A8: A study investigated the role of the histone variant H2A.Z in memory consolidation and found that NU9056, by inhibiting Tip60 (a regulator of H2A.Z), could influence this process. [] Administering NU9056 at specific time points after learning enhanced remote contextual fear memory in mice, while a delayed administration impaired recall initially but protected the memory from further decline. [] These findings suggest a complex role of Tip60 and H2A.Z in memory formation and consolidation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)


